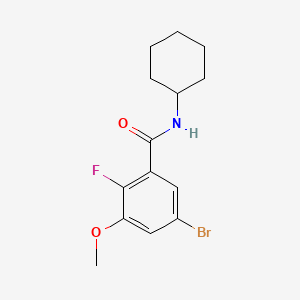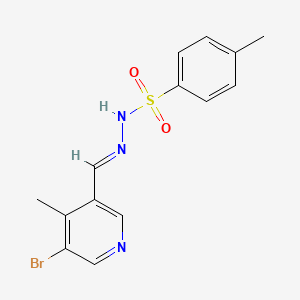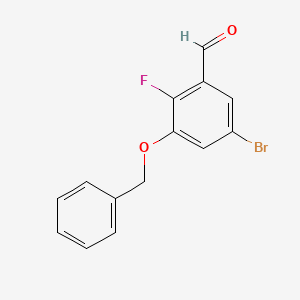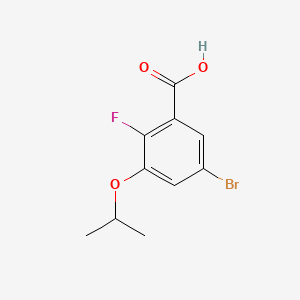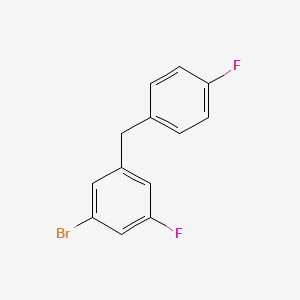
1-Bromo-3-fluoro-5-(4-fluorobenzyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-fluoro-5-(4-fluorobenzyl)benzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, along with a fluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-fluoro-5-(4-fluorobenzyl)benzene can be achieved through several organic reactions. One common method involves the bromination of 3-fluoro-5-(4-fluorobenzyl)benzene using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide . The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-fluoro-5-(4-fluorobenzyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of the bromine atom.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted aromatic compounds can be formed.
Coupling Products: Biaryl compounds are commonly formed through Suzuki-Miyaura coupling.
Reduction Products: The corresponding hydrogenated aromatic compound is formed upon reduction.
Scientific Research Applications
1-Bromo-3-fluoro-5-(4-fluorobenzyl)benzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Pharmaceuticals: The compound can be used as an intermediate in the synthesis of pharmaceutical agents.
Agrochemicals: It may be used in the synthesis of agrochemical intermediates and active ingredients.
Mechanism of Action
The mechanism of action of 1-Bromo-3-fluoro-5-(4-fluorobenzyl)benzene in chemical reactions involves the activation of the benzene ring through the presence of electron-withdrawing groups (bromine and fluorine). This activation facilitates various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
1-Bromo-4-fluorobenzene: Similar in structure but lacks the fluorobenzyl group.
1-Bromo-3-fluorobenzene: Similar but without the additional fluorobenzyl group.
3-Bromo-5-fluorobenzotrifluoride: Contains a trifluoromethyl group instead of a fluorobenzyl group.
Uniqueness: 1-Bromo-3-fluoro-5-(4-fluorobenzyl)benzene is unique due to the presence of both bromine and fluorine atoms along with a fluorobenzyl group
Properties
IUPAC Name |
1-bromo-3-fluoro-5-[(4-fluorophenyl)methyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF2/c14-11-6-10(7-13(16)8-11)5-9-1-3-12(15)4-2-9/h1-4,6-8H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPKMBGEDLUKHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC(=CC(=C2)Br)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.11 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
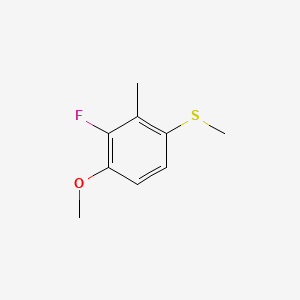
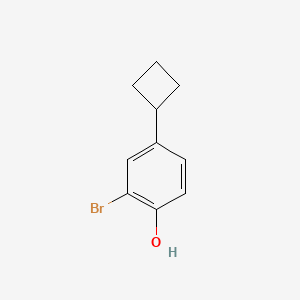
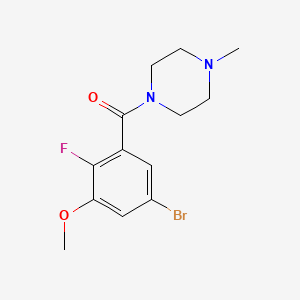
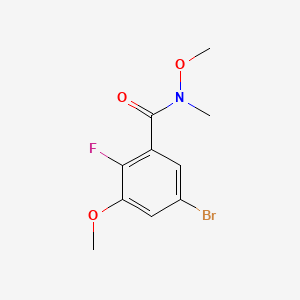
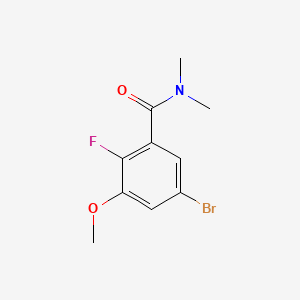
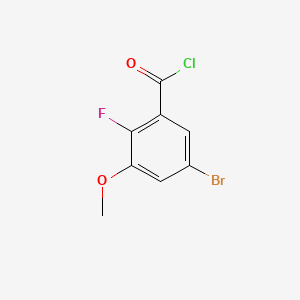
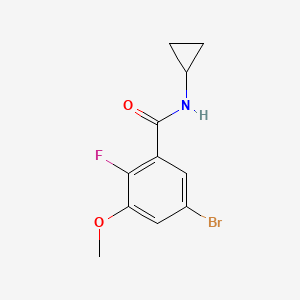
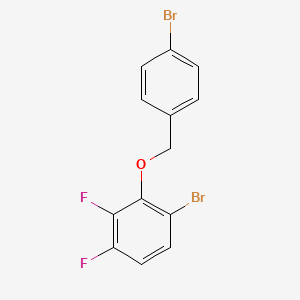
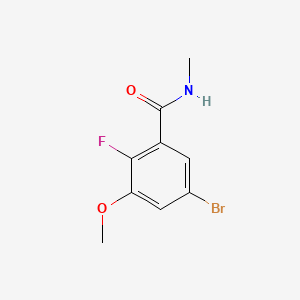
![N-[(E)-(3-bromo-4-hydroxyphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B6287202.png)
